molecular formula C30H48O3 B1181455 Richenoic acid CAS No. 134476-74-7

Richenoic acid

Cat. No.: B1181455
CAS No.: 134476-74-7
M. Wt: 456.7 g/mol
InChI Key:
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Description

Richenoic acid is a natural product found in Dysoxylum mollissimum with data available.

Scientific Research Applications

  • Identification and Structure : Richenoic acid was identified as a new dammarane-type triterpenoid, along with other compounds like methyl richenoate, richenone, and richenol, from the fruits of Dysoxylum richii. The structures of these compounds were established through chemical interconversions and spectral analysis (Aalbersberg & Singh, 1991).

  • Bioaccessibility Enhancement : A study on the bioaccessibility of phenolic acids in breads made from processed bran fractions highlighted the importance of processing methods in enhancing the bioavailability of phenolic acids. This is relevant as this compound, being a phenolic compound, could potentially benefit from such processing methods to improve its bioavailability (Hemery et al., 2010).

  • Toxicity Reduction and Utilization : In the context of reducing bio-oil toxicity and enhancing the tolerance of microalgae, a study demonstrated that activated carbon treatment can reduce the toxicity of bio-oil, which may include compounds like this compound. This suggests potential applications in biofuel production (Liang et al., 2013).

  • Antioxidant and Therapeutic Roles : Research on chlorogenic acid, a phenolic acid like this compound, indicates the wide range of potential therapeutic applications of such compounds, including antioxidant, hepatoprotective, and neuroprotective activities, among others. This suggests that this compound may also possess similar beneficial properties (Naveed et al., 2018).

  • Pharmacological and Industrial Importance : Another study on syringic acid, which is structurally similar to this compound, showed its wide range of therapeutic applications and industrial uses. This points towards the possibility of this compound having similar uses in pharmaceuticals and industries (Srinivasulu et al., 2018).

Mechanism of Action

Target of Action

Richenoic acid, a type of triterpenoid , primarily targets the Cannabinoid receptor 1 , Cannabinoid receptor 2 , and Transient receptor potential cation channel subfamily V member 1 in humans . These receptors play crucial roles in various physiological processes, including pain sensation, mood, and memory.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, factors such as temperature and pH can affect the stability of the compound . Additionally, individual factors such as genetic makeup and overall health status can influence how an individual responds to this compound.

Biochemical Analysis

Biochemical Properties

Richenoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in the tricarboxylic acid cycle and fatty acid metabolism . These interactions are crucial as they help in modulating the activity of these enzymes, thereby influencing metabolic pathways. This compound also binds to specific proteins, altering their conformation and activity, which can have downstream effects on cellular processes.

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, this compound has been observed to activate certain signaling pathways that lead to increased expression of genes involved in oxidative stress response. Additionally, it affects cellular metabolism by enhancing the breakdown of fatty acids, thereby providing energy to the cells.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound binds to specific biomolecules, leading to enzyme inhibition or activation . For instance, it inhibits the activity of certain enzymes involved in lipid synthesis, thereby reducing lipid accumulation in cells. Additionally, this compound can activate transcription factors that regulate gene expression, leading to changes in cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . This degradation can lead to a reduction in its efficacy. Long-term studies have also indicated that prolonged exposure to this compound can lead to adaptive changes in cellular function, such as increased resistance to oxidative stress.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have beneficial effects, such as reducing inflammation and oxidative stress . At high doses, it can have toxic or adverse effects, including liver toxicity and gastrointestinal disturbances. These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to fatty acid metabolism and the tricarboxylic acid cycle . It interacts with enzymes such as acetyl-CoA carboxylase and citrate synthase, influencing metabolic flux and metabolite levels. These interactions help in modulating energy production and storage within cells.

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters and binding proteins . It is known to interact with fatty acid transport proteins, which facilitate its uptake into cells. Once inside the cells, this compound can accumulate in specific tissues, such as the liver and adipose tissue, where it exerts its effects.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It is primarily localized in the mitochondria and endoplasmic reticulum, where it influences metabolic processes . This compound contains targeting signals that direct it to these specific compartments, ensuring its proper function within the cell.

Properties

IUPAC Name

3-[(3S,3aR,5aR,6S,7S,9aR,9bR)-6,9a,9b-trimethyl-3-[(2S,5S)-2-methyl-5-prop-1-en-2-yloxolan-2-yl]-7-prop-1-en-2-yl-1,2,3,3a,4,5,5a,7,8,9-decahydrocyclopenta[a]naphthalen-6-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H48O3/c1-19(2)21-11-17-29(7)25(27(21,5)15-14-26(31)32)10-9-22-23(12-16-28(22,29)6)30(8)18-13-24(33-30)20(3)4/h21-25H,1,3,9-18H2,2,4-8H3,(H,31,32)/t21-,22+,23-,24-,25+,27-,28+,29+,30-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROONGBAFVTVDKQ-RQKFYXNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C1CCC2(C(C1(C)CCC(=O)O)CCC3C2(CCC3C4(CCC(O4)C(=C)C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=C)[C@@H]1CC[C@@]2([C@@H]([C@@]1(C)CCC(=O)O)CC[C@H]3[C@]2(CC[C@@H]3[C@@]4(CC[C@H](O4)C(=C)C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H48O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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